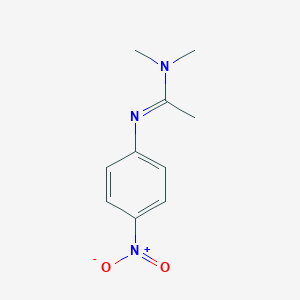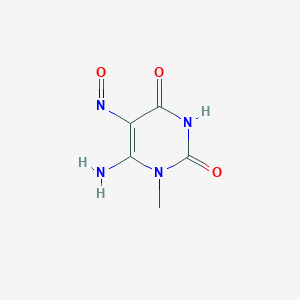
2-氧代-4-苯基丁酸乙酯
概述
描述
Ethyl 2-oxo-4-phenylbutyrate: is an aliphatic α-ketoester with the molecular formula C12H14O3. It is a versatile compound used in various chemical reactions and industrial applications. This compound is known for its role as an intermediate in the synthesis of pharmaceuticals, particularly angiotensin-converting enzyme (ACE) inhibitors .
科学研究应用
Chemistry: Ethyl 2-oxo-4-phenylbutyrate is used as a starting material in the synthesis of various chiral compounds, which are essential in asymmetric synthesis and catalysis .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and the effects of different catalysts on reaction outcomes .
Medicine: The compound is a key intermediate in the synthesis of ACE inhibitors, which are used to treat hypertension and congestive heart failure .
Industry: Ethyl 2-oxo-4-phenylbutyrate is employed in the production of fine chemicals and pharmaceuticals due to its versatility and reactivity .
作用机制
Target of Action
Ethyl 2-oxo-4-phenylbutyrate is an aliphatic α-ketoester . Its primary target is a reductase enzyme, specifically CgKR2 . This enzyme plays a crucial role in the bioreduction process of the compound .
Mode of Action
The interaction of Ethyl 2-oxo-4-phenylbutyrate with its target enzyme, CgKR2, results in a bioreduction process . This process transforms Ethyl 2-oxo-4-phenylbutyrate into ethyl ®-2-hydroxy-4-phenylbutanoate . The effect of ionic liquid on this asymmetric reduction process has been reported .
Biochemical Pathways
The biochemical pathway involved in the action of Ethyl 2-oxo-4-phenylbutyrate is the bioreduction pathway . This pathway is facilitated by the CgKR2 reductase enzyme . The downstream effect of this pathway is the production of ethyl ®-2-hydroxy-4-phenylbutanoate .
Pharmacokinetics
Its transformation into ethyl ®-2-hydroxy-4-phenylbutanoate suggests that it undergoes metabolic processes .
Result of Action
The result of the action of Ethyl 2-oxo-4-phenylbutyrate is the production of ethyl ®-2-hydroxy-4-phenylbutanoate . This compound is an important chiral precursor for angiotensin-converting enzyme (ACE) inhibitors .
Action Environment
It’s worth noting that the bioreduction process is influenced by the presence of ionic liquid .
生化分析
Biochemical Properties
Ethyl 2-oxo-4-phenylbutyrate interacts with various enzymes and proteins. For instance, it has been reported that the bioreduction of Ethyl 2-oxo-4-phenylbutyrate is catalyzed by Saccharomyces cerevisiae . This interaction results in the production of ethyl ®-2-hydroxy-4-phenylbutanoate .
Cellular Effects
It is known that its reduction product, ethyl ®-2-hydroxy-4-phenylbutanoate, is an important chiral precursor for angiotensin-converting enzyme (ACE) inhibitor .
Molecular Mechanism
The molecular mechanism of Ethyl 2-oxo-4-phenylbutyrate involves its bioreduction to ethyl ®-2-hydroxy-4-phenylbutanoate, catalyzed by Saccharomyces cerevisiae . This process involves enzyme activation and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the bioreduction of Ethyl 2-oxo-4-phenylbutyrate to ethyl ®-2-hydroxy-4-phenylbutanoate is a time-dependent process .
Dosage Effects in Animal Models
It is known that its reduction product, ethyl ®-2-hydroxy-4-phenylbutanoate, is an important chiral precursor for angiotensin-converting enzyme (ACE) inhibitor .
Metabolic Pathways
The metabolic pathways of Ethyl 2-oxo-4-phenylbutyrate involve its bioreduction to ethyl ®-2-hydroxy-4-phenylbutanoate, catalyzed by Saccharomyces cerevisiae . This process involves the interaction of Ethyl 2-oxo-4-phenylbutyrate with various enzymes and cofactors.
Transport and Distribution
It is known that its reduction product, ethyl ®-2-hydroxy-4-phenylbutanoate, is an important chiral precursor for angiotensin-converting enzyme (ACE) inhibitor .
Subcellular Localization
It is known that its reduction product, ethyl ®-2-hydroxy-4-phenylbutanoate, is an important chiral precursor for angiotensin-converting enzyme (ACE) inhibitor .
准备方法
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method involves the reaction of beta-bromophenylethane with magnesium to form a Grignard reagent. This reagent then reacts with diethyl oxalate to produce ethyl 2-oxo-4-phenylbutyrate.
Copper Acyl Chloride Method: Another method involves reacting beta-halogeno ethylbenzene with magnesium to form a Grignard solution. This solution is then reacted with ethyl oxalyl monochloride in the presence of copper salts to yield ethyl 2-oxo-4-phenylbutyrate.
Industrial Production Methods: Industrial production of ethyl 2-oxo-4-phenylbutyrate often employs the Grignard reaction due to its high yield and cost-effectiveness. The process involves large-scale reactors and precise temperature control to ensure optimal product quality .
化学反应分析
Types of Reactions:
Reduction: Ethyl 2-oxo-4-phenylbutyrate undergoes bioreduction to form ethyl ®-2-hydroxy-4-phenylbutanoate. .
Hydrogenation: Enantioselective hydrogenation using homogeneous Rh-diphosphine or heterogeneous Pt/Al2O3-cinchona catalysts yields chiral alcohols.
Common Reagents and Conditions:
Bioreduction: Baker’s yeast, alpha-phenacyl chloride, thermosensitive ionic liquids, and 1,2-dimethoxyethane at 30°C.
Hydrogenation: Rh-diphosphine or Pt/Al2O3-cinchona catalysts under hydrogen gas.
Major Products:
Ethyl ®-2-hydroxy-4-phenylbutanoate: A chiral precursor for ACE inhibitors.
相似化合物的比较
- Ethyl 3-oxo-2-phenylbutyrate (EAPA)
- Methyl 3-oxo-4-phenylbutyrate (MGPA)
- Ethyl 3-oxo-4-phenylbutyrate (EGPA)
Comparison: Ethyl 2-oxo-4-phenylbutyrate is unique due to its specific structure, which allows for selective reduction and hydrogenation reactions. Unlike its similar compounds, it is widely used in the synthesis of chiral intermediates for pharmaceuticals, particularly ACE inhibitors .
属性
IUPAC Name |
ethyl 2-oxo-4-phenylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPXIOGYOLJXMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1057793 | |
| Record name | Ethyl 2-oxo-4-phenylbutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1057793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64920-29-2 | |
| Record name | Ethyl α-oxobenzenebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64920-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl benzylpyruvate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064920292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-oxo-4-phenylbutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1057793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-oxo-4-phenylbutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.324 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL BENZYLPYRUVATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YNU9LPT51 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Ethyl 2-oxo-4-phenylbutyrate serves as a crucial starting material for synthesizing various chiral compounds, particularly pharmaceuticals like Angiotensin-Converting Enzyme (ACE) inhibitors []. Its asymmetric reduction yields ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE), a key intermediate in the production of these drugs.
ANone: Several catalytic approaches are employed for this reaction.
- Enzymatic Reduction: Baker's yeast (Saccharomyces cerevisiae) is commonly used [, , ]. Specific enzymes like carbonyl reductases and alcohol dehydrogenases have shown promise for this transformation [, , , , , , ].
- Heterogeneous Catalysis: Platinum catalysts supported on various materials, such as alumina [, , , , , , ], alumina-carbon composites [], and ordered mesoporous carbon [], have been investigated. Cinchonidine is frequently used as a chiral modifier in these systems [, , , ].
ANone: Several factors play a role, including:
- Catalyst: The choice of catalyst (enzyme or metal) and its specific characteristics greatly impact enantioselectivity [, , , , ]. For instance, Pt particle size in Pt/Alumina-Carbon catalysts influences enantioselectivity [].
- Reaction Medium: Solvent polarity and structure can affect enzyme behavior and selectivity []. For instance, dimethylbenzene and cyclohexane, despite having the same log P value, lead to opposite enantiomers when used as reaction media with baker's yeast [].
- Reaction Conditions: Parameters like temperature, pressure (in the case of hydrogenation), and pH influence both the reaction rate and enantiomeric excess [, , ].
ANone: Its molecular formula is C12H14O3, and its molecular weight is 206.24 g/mol.
A: While the provided research doesn't delve into detailed spectroscopic data, researchers have used techniques like UV-Vis spectroscopy to characterize catalysts and monitor changes in enzyme structure during reactions [, ].
A: Ethyl 2-oxo-4-phenylbutyrate and its reduction product can be detrimental to the stability and activity of enzymes []. Additionally, mass transfer limitations between phases can hinder biocatalytic efficiency in conventional biphasic systems [].
A: * Enzyme Engineering: Directed evolution has been employed to improve the chemical stability of enzymes like glucose dehydrogenase in the presence of hydrophobic substrates like ethyl 2-oxo-4-phenylbutyrate [].* Novel Reaction Systems: Thermosensitive ionic liquids have been explored to enhance mass transfer and biocatalyst-substrate interaction, leading to improved product yield and enantiomeric excess [].
A: Docking studies help researchers understand the interaction between ethyl 2-oxo-4-phenylbutyrate, the enzyme, and the cofactor NADPH, providing insights into the factors governing stereoselectivity []. This understanding can guide the selection and engineering of enzymes for specific stereochemical outcomes.
A: While the provided research doesn't explicitly focus on modifying ethyl 2-oxo-4-phenylbutyrate, studies on enzymes like Rhodococcus erythropolis alcohol dehydrogenase (ReADH) highlight the importance of substrate structure []. Engineering ReADH to accommodate bulkier substitutions near the carbonyl group is crucial for its activity towards ethyl 2-oxo-4-phenylbutyrate and similar substrates []. This underscores the potential impact of structural modifications on substrate acceptance and reaction outcomes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

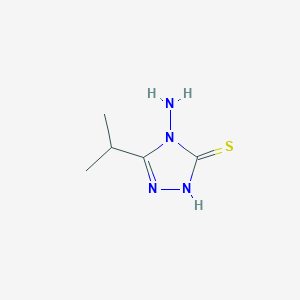
![N,N-diphenyl-4-[4-[4-[4-(N-phenylanilino)phenyl]phenyl]phenyl]aniline](/img/structure/B114602.png)
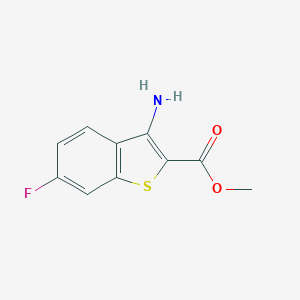
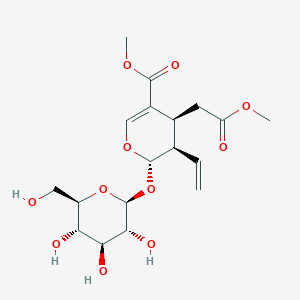
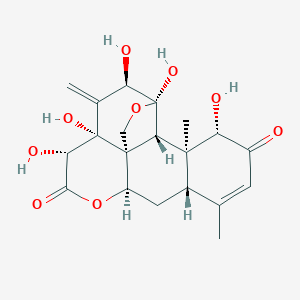
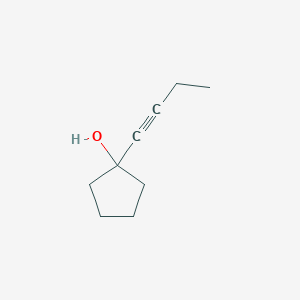
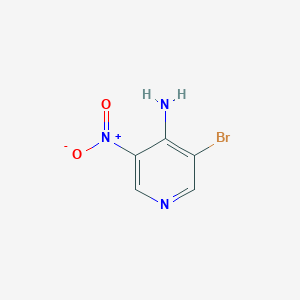

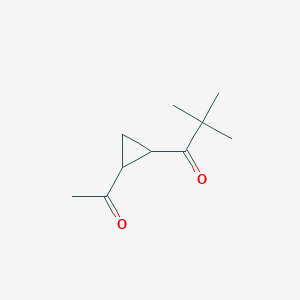

![2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B114623.png)
